molecular formula C21H20N4O2S2 B2618553 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-32-0

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2618553
CAS No.: 897487-32-0
M. Wt: 424.54
InChI Key: YGQCUBDIVNCEHF-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring, which is commonly found in many pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary targets of Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

The mode of action of Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

The specific biochemical pathways affected by Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, may be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent like tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzothiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-3-6-16(27-2)18-19(13)29-21(23-18)25-9-7-24(8-10-25)20(26)14-4-5-15-17(11-14)28-12-22-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQCUBDIVNCEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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